2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-2-12-23-18(14-6-4-3-5-7-14)21-22-19(23)28-13-17(25)20-15-8-10-16(11-9-15)24(26)27/h2-11H,1,12-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWSVPMCCJMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with an acetamide derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
-
Triazole ring : Susceptible to electrophilic substitutions or metal coordination.
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Thioether group : Can undergo oxidation (e.g., to sulfoxides/sulfones) or nucleophilic substitution.
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Acetamide moiety : Hydrolyzable under acidic/basic conditions to release carboxylic acids.
Key reactions include :
| Reaction Type | Mechanism | Reagents | Outcome |
|---|---|---|---|
| Hydrolysis | Acid/base-catalyzed cleavage of amide bond | HCl/H₂SO₄ or NaOH | Release of carboxylic acid |
| Nucleophilic substitution | Thioether reacting with electrophiles | Alkyl halides, oxidizing agents | Alkylated/thioether derivatives |
| Oxidation | Thioether → sulfoxide/sulfone | H₂O₂, peracetic acid | Oxidized sulfur species |
Functional groups like the nitrophenyl substituent may stabilize intermediates or direct regioselectivity .
Analytical Characterization
The compound is typically characterized using:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR spectroscopy | Structural confirmation (¹H/¹³C spectra) | Triazole ring signals (~8–9 ppm), allyl protons (~5–6 ppm) |
| IR spectroscopy | Functional group identification | Amide I (1650–1700 cm⁻¹), C=S stretch (~1250 cm⁻¹) |
| Mass spectrometry | Molecular weight verification | M/Z = [M]+ = 439.5 (calculated) |
| X-ray crystallography | Atomic arrangement validation | Triazole ring geometry, thioether positioning |
Biological Relevance and Chemical Transformations
While the compound’s biological activity (e.g., antimicrobial) is influenced by its structure, its chemical transformations are critical for optimizing reactivity:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial properties of triazole derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro Studies : Research indicates that derivatives similar to this compound show high efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds with similar triazole structures have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against these pathogens .
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acid groups, facilitating strong binding interactions with the enzyme .
Anticancer Potential
Recent investigations have also explored the anticancer properties of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point in several studies.
Case Studies:
- Breast Cancer Cells : A study demonstrated that triazole derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved modulation of apoptotic pathways involving caspases .
- Lung Cancer : Another research highlighted that similar compounds exhibited cytotoxic effects on lung cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has been crucial in understanding how modifications to the triazole core influence biological activity. Key observations include:
Mechanism of Action
The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Antifungal Activity: It interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the triazole ring or the acetamide’s aryl group , leading to variations in physicochemical properties and biological activity. Key comparisons are summarized below:
Modifications to the Acetamide’s Aryl Group
Key Observations:
- Electron-withdrawing vs.
- Polarity : Methoxy and pyridinyl groups (e.g., VUAA1) increase polarity, enhancing solubility in aqueous environments, whereas alkyl chains (e.g., ethyl, butyl) favor lipophilicity.
Modifications to the Triazole Ring
Key Observations:
- Heterocyclic substituents : Pyridinyl () and thiophene () groups on the triazole alter electronic properties and binding modes compared to phenyl.
- Alkyl vs. allyl groups : Ethyl/butyl chains (e.g., VUAA1, OLC15) may enhance metabolic stability compared to the allyl group in the target compound, which could undergo oxidation or conjugation reactions.
Biological Activity
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 378.50 g/mol. Its structure features a triazole ring, which is often associated with various biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide have shown significant activity against various bacterial strains. In vitro studies reported minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Triazole Derivative | E. coli | 32 |
| 2-Triazole Derivative | S. aureus | 16 |
Antifungal Activity
The compound's antifungal properties have also been investigated. Research indicates that triazole derivatives exhibit potent antifungal activity against fungi such as Candida albicans and Aspergillus flavus. The presence of the triazole moiety is crucial for this activity, as it interacts with fungal enzymes involved in sterol biosynthesis .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2-Triazole Derivative | C. albicans | 25 |
| 2-Triazole Derivative | A. flavus | 20 |
Anticancer Activity
Emerging research suggests that triazole derivatives possess anticancer properties. In vitro assays demonstrated that compounds related to 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .
The biological activities of this compound can be attributed to its ability to inhibit key enzymes and disrupt cellular processes:
- Enzyme Inhibition : The triazole ring interacts with various enzymes critical for microbial survival and proliferation.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to cell death in cancer cells.
- Signal Pathway Modulation : It may affect pathways related to cell cycle regulation and apoptosis.
Case Studies
- Antimicrobial Study : A study on a series of triazole derivatives revealed that modifications in the phenyl group significantly enhanced antibacterial activity against Gram-positive bacteria .
- Antifungal Efficacy : Another investigation assessed the antifungal effects of several triazole compounds against Fusarium oxysporum, demonstrating that specific substitutions on the triazole ring resulted in improved efficacy compared to standard antifungals .
Q & A
Q. What are the standard synthetic routes for preparing 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide?
The compound is synthesized via nucleophilic substitution. A typical method involves reacting 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with N-(4-nitrophenyl)chloroacetamide in ethanol under alkaline conditions (e.g., aqueous KOH). The mixture is refluxed for 1–3 hours, followed by precipitation in water, filtration, and recrystallization from ethanol to achieve purity >95%. Key intermediates like the triazole-thiol derivative are prepared via cyclization of thiosemicarbazides or hydrazine-carbothioamide precursors .
Q. Which purification techniques are optimal for isolating this compound?
Recrystallization using ethanol or ethanol-DMF mixtures is effective for removing unreacted starting materials. Column chromatography (silica gel, cyclohexane-ethyl acetate eluent) may resolve structural analogs or regioisomers. Purity should be verified via HPLC (C18 column, acetonitrile-water gradient) and melting point analysis .
Q. How is the compound structurally characterized in academic settings?
Routine characterization includes:
- FT-IR : Confirmation of thioether (C–S–C, ~650–750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds.
- NMR : ¹H/¹³C NMR to assign allyl (δ 5.0–6.0 ppm), nitrophenyl (δ 7.5–8.5 ppm), and triazole protons.
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What strategies resolve crystallographic disorder in X-ray diffraction studies of this compound?
Crystallographic disorder, common in flexible allyl or nitro groups, is addressed using SHELXL’s PART and SUMP commands to model partial occupancy. High-resolution data (≤1.0 Å) and anisotropic refinement of non-H atoms improve accuracy. For twinned crystals, the TWIN and BASF commands in SHELXL are critical .
Q. How can researchers analyze discrepancies between experimental and computational data (e.g., DFT vs. XRD)?
Discrepancies in bond lengths/angles may arise from crystal packing effects or solvent interactions. Mitigation strategies:
- Compare gas-phase DFT-optimized structures with solid-state XRD data.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing geometry .
Q. What methodologies optimize the compound’s bioactivity via structure-activity relationship (SAR) studies?
- Linker modification : Replace the thioether (–S–) with sulfonyl (–SO₂–) to assess electron-withdrawing effects on receptor binding.
- Tail group substitution : Introduce electron-donating groups (e.g., –OCH₃) on the phenyl ring to enhance solubility and target affinity.
- In silico docking : Use AutoDock Vina to predict interactions with targets like SIRT2, guided by known triazole-based inhibitors .
Q. How should researchers address contradictory cytotoxicity data across cell lines?
Contradictions may stem from differential cell permeability or metabolic activation. Standardize assays by:
- Using a panel of cell lines (e.g., MCF-7, HepG2) with controlled passage numbers.
- Pre-treating cells with cytochrome P450 inhibitors to isolate parent compound effects.
- Validating results via orthogonal methods (e.g., apoptosis markers, mitochondrial membrane potential assays) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/water (1:1 v/v) | |
| Reaction temperature | Reflux (~78°C) | |
| Purification method | Recrystallization (ethanol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
